methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of benzoic acid, featuring a pyrrole ring attached to the benzene ring, which is further substituted with a hydroxyl group and a methoxycarbonyl group
Mechanism of Action
Mode of Action
A study suggests that similar compounds may interact with enzymes such as dihydrofolate reductase and enoyl acp reductase . These enzymes play crucial roles in the folate cycle and fatty acid synthesis, respectively. The compound may bind to the active sites of these enzymes, potentially inhibiting their function .
Result of Action
The potential inhibition of key enzymes suggests it could disrupt essential cellular processes, such as dna synthesis and fatty acid synthesis .
Action Environment
The action, efficacy, and stability of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial for achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often employ reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-pyrrol-1-yl)benzoate: Similar structure but lacks the hydroxyl group.
Methyl 2-hydroxybenzoate: Similar structure but lacks the pyrrole ring.
Methyl 2-hydroxy-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Similar structure with additional methyl groups on the pyrrole ring.
Uniqueness
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is unique due to the presence of both the hydroxyl group and the pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-hydroxy-4-pyrrol-1-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)10-5-4-9(8-11(10)14)13-6-2-3-7-13/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBLNLGBEWRJLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261729 | |
Record name | Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454473-64-4 | |
Record name | Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454473-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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